molecular formula C18H32O3 B1259542 9-Hydroxylinoleic acid

9-Hydroxylinoleic acid

Cat. No. B1259542
M. Wt: 296.4 g/mol
InChI Key: JDOLBVXUTAGQDQ-LZOINSICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxylinoleic acid is a natural product found in Oryza sativa and Begonia nantoensis with data available.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

9-Hydroxystearic acid (9-HSA), closely related to 9-Hydroxylinoleic acid, has been shown to possess antiproliferative effects against cancer cells. Studies have focused on its impact on HT 29 cancer cells. Derivatives of 9-HSA were synthesized to investigate the effect of substituents in specific positions and their biological activity. This includes the synthesis of methyl 9-hydroxystearate and methyl 9-aminostearate, both demonstrating antiproliferative activity. The research highlights the significance of the position 9 groups in making hydrogen bonding with the molecular target, especially when the carboxy group of 9-HSA is esterified. The findings suggest that these compounds could be crucial in cancer therapy due to their selective effects against cancer cells (Calonghi et al., 2019).

Inhibition of Cancer Cell Growth and Apoptosis Induction

9-Hydroxystearic acid has shown to inhibit the growth of cancer cells by binding to the catalytic site of histone deacetylases (HDACs), particularly HDAC1. This binding induces G0/G1 phase cell cycle arrest and activation of the p21WAF1 gene, leading to cell growth inhibition and differentiation in various cancer cells. This effect is preserved when the carboxy group of 9-HSA is esterified. In the case of the (R) enantiomer of 9-hydroxystearic acid, it displayed a promising in vitro growth-inhibitory effect on the HT29 cell line. This suggests a potential therapeutic application of 9-HSA in cancer treatment (Busi et al., 2019).

Sequestration in FAHFA to Avoid Apoptotic Cell Death

In the context of colon carcinoma cells, it has been observed that 9-HSA levels are diminished in human colorectal tumors compared to normal adjacent tissue. This decrease could be associated with a tumor escape mechanism from 9-HSA-induced apoptosis. 9-HSA is the only hydroxyfatty acid constituent of branched fatty acid esters of hydroxyfatty acids (FAHFA), which have anti-inflammatory properties. The synthesis of different FAHFA in response to 9-HSA addition suggests that FAHFA formation may function as a buffering system, sequestering the hydroxyacid into an inactive form and thereby restricting apoptosis (Rodríguez et al., 2019).

Role in Metabolic Pathways

9-Hydroxyoctadecadienoic acid and 13-hydroxyoctadecadienoic acid, products of hydroxy fatty acid metabolism, have been studied in the context of cardiopulmonary bypass in pediatric patients. Their relationship with cell-free plasma hemoglobin and markers of inflammation and vasoactivity suggests that these hydroxy fatty acids play a role in inflammatory and vasoactive responses, potentially influencing clinical outcomes (Kim-Campbell et al., 2020).

properties

Product Name

9-Hydroxylinoleic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9E,12Z)-9-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+

InChI Key

JDOLBVXUTAGQDQ-LZOINSICSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C(\CCCCCCCC(=O)O)/O

Canonical SMILES

CCCCCC=CCC=C(CCCCCCCC(=O)O)O

synonyms

9-HODE
9-hydroxy-10,12-octadecadienoic acid
9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer
9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer
9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer
9-hydroxylinoleic acid
9-OH-18:2delta(10t,12t)
dimorphecolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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